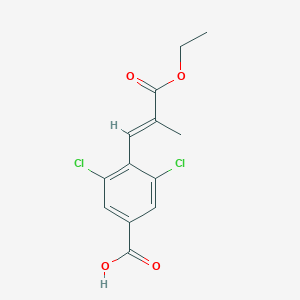

(E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid

Übersicht

Beschreibung

(E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid is an organic compound with a complex structure It is characterized by the presence of dichloro substituents on a benzoic acid core, along with an ethoxy and methyl-substituted oxopropenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of a dichlorobenzene derivative, followed by the introduction of the ethoxy and methyl-substituted oxopropenyl group through a series of condensation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes

Wissenschaftliche Forschungsanwendungen

Intermediate for Lusutrombopag

Lusutrombopag is a thrombopoietin receptor agonist that stimulates platelet production. (E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid acts as a key intermediate in its synthesis. This application is critical for developing treatments for patients suffering from chronic liver disease who experience low platelet counts.

Research Applications

The compound is also utilized in various research settings to study:

- Platelet Production Mechanisms : By understanding how Lusutrombopag interacts with its target receptors, researchers can develop better therapeutic strategies for managing thrombocytopenia.

- Drug Development Studies : As an intermediate, it helps in optimizing synthetic pathways for similar compounds, enhancing overall drug design processes.

Case Study 1: Lusutrombopag Efficacy

In clinical trials, Lusutrombopag demonstrated significant efficacy in increasing platelet counts in patients prior to invasive procedures. The role of this compound as an intermediate was crucial in ensuring the availability of this drug for patient treatment.

Case Study 2: Synthesis Optimization

Research published in various journals has focused on optimizing the synthesis of this compound to enhance yields and reduce costs. These studies have led to more efficient production methods that are now being adopted by pharmaceutical manufacturers.

Wirkmechanismus

The mechanism of action of (E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid: A closely related compound with similar structural features.

3,5-Dichloro-4-(3-methoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid: Differing by the presence of a methoxy group instead of an ethoxy group.

3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid: Another analog with slight variations in the substituents.

Uniqueness

(E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid is unique due to its specific combination of functional groups and structural features

Biologische Aktivität

(E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid, also known by its CAS number 1110767-89-9, is a benzoic acid derivative with notable biological activities. This compound has garnered attention due to its potential applications in various therapeutic areas, including anti-cancer and anti-inflammatory treatments. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.

- IUPAC Name : this compound

- Molecular Formula : C13H12Cl2O4

- Molecular Weight : 303.14 g/mol

- Purity : 95% .

Research indicates that this compound may exert its biological effects through the modulation of key cellular pathways. Notably, it has been shown to enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), critical for protein degradation and cellular homeostasis .

1. Anticancer Activity

Studies have demonstrated that derivatives of benzoic acid, including this compound, exhibit significant anticancer properties. In vitro assays have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, one study reported a reduction in cell viability in Hep-G2 (hepatocellular carcinoma) and A2058 (melanoma) cell lines when treated with concentrations as low as 5 μM .

2. Cytotoxicity

The compound was evaluated for cytotoxic effects on normal human foreskin fibroblasts and showed no significant toxicity at concentrations up to 10 μg/mL. This suggests a favorable safety profile for potential therapeutic applications .

3. Enzyme Inhibition

The compound also acts as an inhibitor of cathepsins B and L, enzymes involved in protein degradation processes. In silico studies indicated strong binding affinities to these enzymes, suggesting that it could modulate their activity effectively . The interaction with cathepsins was characterized by specific binding modes that enhance its potential as a therapeutic agent.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

Eigenschaften

IUPAC Name |

3,5-dichloro-4-[(E)-3-ethoxy-2-methyl-3-oxoprop-1-enyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2O4/c1-3-19-13(18)7(2)4-9-10(14)5-8(12(16)17)6-11(9)15/h4-6H,3H2,1-2H3,(H,16,17)/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVIKIKTANFPCN-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=C(C=C(C=C1Cl)C(=O)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=C(C=C(C=C1Cl)C(=O)O)Cl)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the one-pot synthesis method described in the paper for (E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid?

A: The research article [] focuses on developing a more efficient synthesis process for Lusutrombopag, a thrombopoietin receptor agonist. The authors successfully developed a one-pot method to produce this compound, a key intermediate in Lusutrombopag synthesis. This one-pot approach combines the formylation and Horner–Wadsworth–Emmons reactions, offering advantages like reduced reaction time, improved yield, and minimized waste generation compared to traditional multi-step processes. This improved synthesis has implications for cost-effectiveness and scalability in Lusutrombopag production.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.